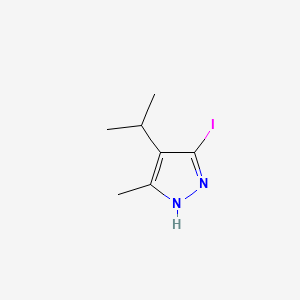

4-Methylumbelliferyl b-D-galactopyranoside-6-sulphate sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methylumbelliferyl beta -D-Galactopyranoside-6-sulfate Sodium Salt: is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate for beta-galactosidase, an enzyme that hydrolyzes the compound to release 4-methylumbelliferone, which fluoresces under ultraviolet light. This property makes it valuable for detecting and quantifying beta-galactosidase activity in various biological samples .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl beta -D-Galactopyranoside-6-sulfate Sodium Salt typically involves the following steps:

Glycosylation Reaction: The initial step involves the glycosylation of 4-methylumbelliferone with a protected galactopyranosyl donor. This reaction is usually catalyzed by a Lewis acid such as silver triflate or boron trifluoride etherate.

Deprotection: The protective groups on the galactopyranosyl moiety are removed under acidic or basic conditions to yield 4-methylumbelliferyl beta -D-galactopyranoside.

Sulfation: The hydroxyl group at the 6-position of the galactopyranoside is sulfated using a sulfating agent such as sulfur trioxide-pyridine complex.

Neutralization: The resulting sulfate ester is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the glycosylation and sulfation reactions efficiently.

Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Hydrolysis: The primary reaction of 4-Methylumbelliferyl beta -D-Galactopyranoside-6-sulfate Sodium Salt is hydrolysis by beta-galactosidase, resulting in the release of 4-methylumbelliferone and galactose-6-sulfate.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common in typical biochemical applications.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Beta-Galactosidase: This enzyme catalyzes the hydrolysis of the compound.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can oxidize the compound.

Reducing Agents: Agents like sodium borohydride can reduce the compound.

Major Products:

4-Methylumbelliferone: A fluorescent compound released upon hydrolysis.

Galactose-6-sulfate: A sugar derivative formed alongside 4-methylumbelliferone.

Applications De Recherche Scientifique

Chemistry:

Fluorometric Assays: Used as a substrate in fluorometric assays to detect and quantify beta-galactosidase activity.

Biology:

Microbial Detection: Employed in microbiology to detect beta-galactosidase-producing bacteria such as Escherichia coli.

Enzyme Kinetics: Used to study the kinetics of beta-galactosidase and other related enzymes.

Medicine:

Diagnostic Tools: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities in clinical samples.

Industry:

Mécanisme D'action

Mechanism: The compound acts as a substrate for beta-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under ultraviolet light. This fluorescence can be measured to quantify enzyme activity.

Molecular Targets and Pathways:

Beta-Galactosidase: The primary molecular target of the compound.

Fluorescence Pathway: The release of 4-methylumbelliferone and its subsequent fluorescence is the key pathway involved.

Comparaison Avec Des Composés Similaires

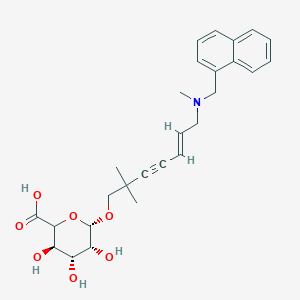

4-Methylumbelliferyl beta -D-Glucuronide: Another fluorogenic substrate used for detecting beta-glucuronidase activity.

4-Methylumbelliferyl beta -D-Galactopyranoside: Similar to the sulfate salt but lacks the sulfate group, used for detecting beta-galactosidase activity.

Uniqueness:

Propriétés

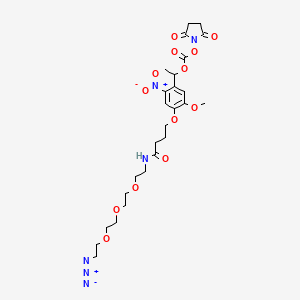

Formule moléculaire |

C16H17NaO11S |

|---|---|

Poids moléculaire |

440.4 g/mol |

Nom IUPAC |

sodium;[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C16H18O11S.Na/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23;/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23);/q;+1/p-1/t11?,13-,14-,15-,16+;/m0./s1 |

Clé InChI |

KHTOBGQRIASILC-GQWHDXKGSA-M |

SMILES isomérique |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@H]([C@H]([C@H](C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)

![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)

![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)

![2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13716287.png)